N1-benzylcyclobutane-1,3-diamine
Description
Properties
IUPAC Name |
1-N-benzylcyclobutane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXNJCVDOXKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Cyclobutane Nitriles
A widely reported strategy involves the hydrogenation of nitrile precursors to form primary amines. For N1-benzylcyclobutane-1,3-diamine, this approach typically starts with a cyclobutane derivative bearing nitrile groups at the 1- and 3-positions.
Reaction Conditions :
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Catalyst : Raney nickel (Ra-Ni) or palladium on carbon (Pd/C)
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Solvent : Methanol/water mixtures (e.g., 9:1 v/v)
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Pressure : 3–10 MPa H₂
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Temperature : 70–90°C
In a representative protocol, 3-[benzyl-(2-cyano-ethyl)-amino]-propionitrile undergoes hydrogenation at 70°C under 30 MPa H₂ pressure using Ra-Ni, yielding N1-(3-aminopropyl)-N1-benzyl-propane-1,3-diamine with 100% conversion. While this method is highly efficient for linear diamines, adapting it to cyclobutane systems requires pre-synthesized nitrile-substituted cyclobutanes, which may involve multi-step routes.
Reductive Amination of Cyclobutane Ketones
An alternative pathway employs reductive amination of cyclobutane-1,3-diketones with benzylamine. This method avoids nitrile intermediates but necessitates precise control over imine formation.
Key Parameters :
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
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Solvent : Tetrahydrofuran (THF) or methanol
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Temperature : 25–40°C
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Yield : 70–85% (theoretical)
While no direct examples of this method for this compound exist, analogous syntheses of cyclohexane diamines suggest feasibility. Challenges include regioselectivity in diketone amination and side reactions from over-reduction.
Diels-Alder Cycloaddition Followed by Hydrogenation
Visible-Light-Mediated Diels-Alder Reaction
Recent advances in photochemical synthesis enable the formation of cyclobutane diamines via Diels-Alder reactions. In a landmark study, α-terpinene reacted with dibenzyl azodicarboxylate (DBAD) under 405 nm LED irradiation to form a bicyclic hydrazine intermediate, which was subsequently hydrogenated to yield 1,4-p-menthane diamine.
Optimized Protocol :
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Light Source : 405 nm LED (flow reactor)
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Solvent : Acetone (0.4 M)
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Reaction Time : 2 hours (flow conditions)
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Hydrogenation : Ra-Ni, 6 MPa H₂, 0.5% NaOH/MeOH
Adapting this method to this compound would require substituting α-terpinene with a benzyl-substituted diene. Computational modeling suggests that electron-withdrawing groups (e.g., benzyl) on the diene could enhance regioselectivity during cycloaddition.
Hydrogenolysis of Cycloadducts
The Diels-Alder adducts generated in this method often contain protective groups (e.g., benzyl carbamates) that require cleavage. Quadruple hydrogenation using Ra-Ni under alkaline conditions simultaneously removes benzyl groups and reduces C=N bonds, yielding free diamines.
Critical Factors :
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Catalyst Loading : 5–10 wt% Ra-Ni
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Co-catalyst : 0.1–10% NaOH in methanol
Cyclobutane Contraction via Nitrogen Extrusion
Challenges in Stereochemical Control
Cyclobutane contraction often produces mixtures of cis and trans isomers. For this compound, achieving diastereomeric purity requires chiral auxiliaries or asymmetric catalysis. Recent work using Rh(II)-carboxylate catalysts demonstrated 85–90% enantiomeric excess (ee) in related systems.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Nitrile Hydrogenation | 93–98% | Low | High | Moderate |
| Diels-Alder/Hydrogenation | 51% | Moderate | Medium | High |
| Cyclobutane Contraction | 60–75% | High | Low | Very High |
Key Insights :
-
Nitrile Hydrogenation is the most scalable but offers poor stereocontrol.
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Diels-Alder Routes balance yield and selectivity but require specialized equipment (e.g., flow reactors).
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Contraction Methods excel in stereoselectivity but suffer from multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
N1-benzylcyclobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-benzylcyclobutane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N1-benzylcyclobutane-1,3-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Backbone and Substituent Variations
The following compounds are selected for comparison based on structural and functional similarities:
Solubility and Bioactivity
- Water Solubility : The addition of a N1,N1-dimethylpropane-1,3-diamine moiety () enhanced aqueous solubility (>10 mg/mL) in TLR2-targeting ligands, whereas cyclobutane analogs likely exhibit lower solubility due to hydrophobicity.
- Biological Activity: The EC50 of N1,N1-dimethylbenzene-1,3-diamine-derived compound 38 (0.25 nM) underscores its potency in immunomodulation (). Cyclobutane derivatives, while unexplored in the evidence, may leverage ring strain for targeted binding.
Key Research Findings
Backbone Flexibility vs. Benzene-based diamines (e.g., ) offer modular substitution for tuning electronic and steric properties.
Substituent Effects :
- Benzyl and chlorobenzyl groups () improve lipophilicity but may reduce solubility.
- Methoxy and tert-butyl groups () enhance steric bulk and stability in macrocyclic systems.
Synthetic Challenges :
- Cyclobutane synthesis may require specialized methods to manage ring strain.
- Propane-based diamines face epimerization risks during hydrolysis unless mild conditions are employed .
Q & A
Q. How is this compound utilized in designing enzyme inhibitors?
- Methodology : Structure-activity relationship (SAR) studies modify the benzyl or cyclobutane groups to enhance selectivity. Fragment-based drug discovery (FBDD) screens combinatorial libraries for lead optimization. Co-crystallization with target enzymes (e.g., proteases) validates binding modes .
Q. What role does this compound play in materials science, such as polymer synthesis?
- Methodology : As a crosslinker, it introduces rigidity into polymer backbones. Rheological studies assess its impact on glass transition temperature (Tg). Thermogravimetric analysis (TGA) evaluates thermal degradation profiles in copolymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
